molecular formula C19H28ClN3O2 B243548 N-[2-(4-butanoylpiperazin-1-yl)-5-chlorophenyl]-3-methylbutanamide

N-[2-(4-butanoylpiperazin-1-yl)-5-chlorophenyl]-3-methylbutanamide

货号 B243548
分子量: 365.9 g/mol
InChI 键: ZFAVRSGTVMRUGN-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-[2-(4-butanoylpiperazin-1-yl)-5-chlorophenyl]-3-methylbutanamide, commonly known as BAY 73-6691, is a selective inhibitor of soluble guanylate cyclase (sGC). It has gained significant attention in recent years due to its potential therapeutic applications in various diseases, including pulmonary hypertension, heart failure, and erectile dysfunction.

作用机制

BAY 73-6691 selectively inhibits N-[2-(4-butanoylpiperazin-1-yl)-5-chlorophenyl]-3-methylbutanamide, an enzyme that converts guanosine triphosphate (GTP) to cGMP. cGMP is a second messenger that regulates various physiological processes, including smooth muscle relaxation, platelet aggregation, and neurotransmission. By inhibiting N-[2-(4-butanoylpiperazin-1-yl)-5-chlorophenyl]-3-methylbutanamide, BAY 73-6691 increases the levels of cGMP, leading to vasodilation, reduced vascular resistance, and improved blood flow.
Biochemical and Physiological Effects
BAY 73-6691 has been shown to have several biochemical and physiological effects. It increases the levels of cGMP in various tissues, including the lungs, heart, and corpus cavernosum. It also reduces oxidative stress and inflammation, which are implicated in the pathogenesis of pulmonary hypertension and heart failure. Furthermore, it improves endothelial function, which is essential for maintaining vascular homeostasis.

实验室实验的优点和局限性

BAY 73-6691 has several advantages for lab experiments. It is a selective inhibitor of N-[2-(4-butanoylpiperazin-1-yl)-5-chlorophenyl]-3-methylbutanamide, which makes it a valuable tool for studying the role of cGMP signaling in various physiological processes. It is also relatively stable and has a long half-life, which allows for prolonged exposure in cell culture and animal models. However, BAY 73-6691 has some limitations, including its low solubility in water and its potential for off-target effects at high concentrations.

未来方向

For research on BAY 73-6691 include the development of more potent and selective N-[2-(4-butanoylpiperazin-1-yl)-5-chlorophenyl]-3-methylbutanamide inhibitors and the investigation of its therapeutic potential in other diseases.

合成方法

The synthesis of BAY 73-6691 involves the reaction of 5-chloro-2-nitrobenzoic acid with 1-butylpiperazine to yield 2-(4-butanoylpiperazin-1-yl)-5-chlorobenzoic acid. This intermediate is then reacted with 3-methylbutanoyl chloride in the presence of a base to produce the final product, N-[2-(4-butanoylpiperazin-1-yl)-5-chlorophenyl]-3-methylbutanamide. The overall yield of this process is around 30%.

科学研究应用

BAY 73-6691 has been extensively studied for its therapeutic potential in various diseases. In pulmonary hypertension, it has been shown to improve cardiac function and reduce pulmonary arterial pressure. In heart failure, it has been demonstrated to improve left ventricular function and reduce mortality. In erectile dysfunction, it has been reported to enhance penile erection by increasing the levels of cyclic guanosine monophosphate (cGMP) in the corpus cavernosum.

属性

分子式

C19H28ClN3O2

分子量

365.9 g/mol

IUPAC 名称

N-[2-(4-butanoylpiperazin-1-yl)-5-chlorophenyl]-3-methylbutanamide

InChI

InChI=1S/C19H28ClN3O2/c1-4-5-19(25)23-10-8-22(9-11-23)17-7-6-15(20)13-16(17)21-18(24)12-14(2)3/h6-7,13-14H,4-5,8-12H2,1-3H3,(H,21,24)

InChI 键

ZFAVRSGTVMRUGN-UHFFFAOYSA-N

SMILES

CCCC(=O)N1CCN(CC1)C2=C(C=C(C=C2)Cl)NC(=O)CC(C)C

规范 SMILES

CCCC(=O)N1CCN(CC1)C2=C(C=C(C=C2)Cl)NC(=O)CC(C)C

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。